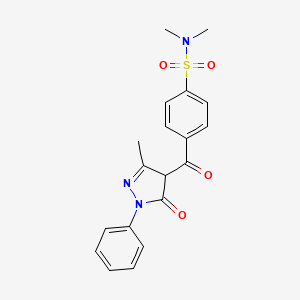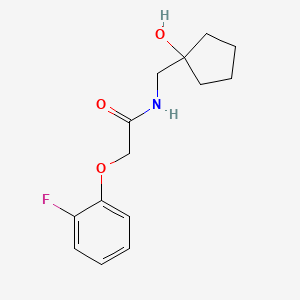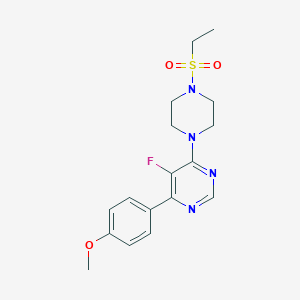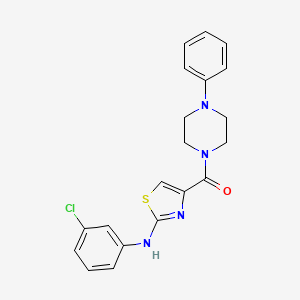
4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H15F4NO5S2 and its molecular weight is 477.44. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The chemical compound 4-fluoro-N-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide belongs to a class of compounds that have diverse applications in scientific research due to their unique chemical properties. These compounds are utilized in the synthesis of various heterocyclic compounds, demonstrating significant utility in organic chemistry. For instance, research highlights the use of benzenesulfonamides in intramolecular substitution reactions to produce ring-fluorinated isoquinolines and quinolines, showcasing their role in the construction of complex molecular structures (J. Ichikawa et al., 2006).
Biological Applications
The exploration of benzenesulfonamide derivatives extends into biological and medicinal research. These compounds serve as scaffolds for the development of inhibitors targeting specific enzymes, such as cyclooxygenase-2 (COX-2), indicating their potential in therapeutic applications. For example, the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have led to the identification of potent COX-2 inhibitors, which have significant implications for the treatment of inflammatory conditions (Hiromasa Hashimoto et al., 2002).
Material Science and Catalysis
In material science, the properties of sulfonamides, particularly those with fluorine substitutions, have been investigated for their potential in creating new materials and catalysis. The incorporation of fluorine atoms into benzenesulfonamides is shown to influence the polymorphic behavior of these compounds, which is crucial for the development of advanced materials with specific crystalline properties (S. Terada et al., 2012).
Fluorination Techniques
Significantly, the research on N-F fluorinating agents highlights the critical role of fluorinated benzenesulfonamides in facilitating fluorination reactions. These compounds are instrumental in introducing fluorine atoms into organic molecules, a process that is pivotal for the synthesis of fluorinated compounds with enhanced chemical and biological properties (T. Umemoto et al., 2021). This aspect of chemical research underscores the importance of such sulfonamides in the development of new fluorination methodologies, contributing to the advancement of pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4NO5S2/c20-16-9-8-14(11-15(16)19(21,22)23)31(27,28)24-12-18(17-7-4-10-29-17)30(25,26)13-5-2-1-3-6-13/h1-11,18,24H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKCVKKTUBAIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466018.png)






![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2466031.png)
![(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2466032.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2466034.png)
![3-[(1H-indazol-7-yl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2466036.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2466038.png)
![4-chloro-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2466039.png)